molecular formula C7H6O4 B12630266 2-Ethynylcyclopropane-1,1-dicarboxylic acid CAS No. 918827-55-1

2-Ethynylcyclopropane-1,1-dicarboxylic acid

Cat. No.: B12630266
CAS No.: 918827-55-1
M. Wt: 154.12 g/mol
InChI Key: ZRAXWSGOIOAMTI-UHFFFAOYSA-N
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Description

2-Ethynylcyclopropane-1,1-dicarboxylic acid is an organic compound with the molecular formula C7H6O4 It features a cyclopropane ring substituted with an ethynyl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynylcyclopropane-1,1-dicarboxylic acid typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium ethoxideThe reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethynylcyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, such as esters, amides, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethynylcyclopropane-1,1-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynylcyclopropane-1,1-dicarboxylic acid involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethenylcyclopropane-1,1-dicarboxylic acid
  • Cyclopropane-1,1-dicarboxylic acid
  • 1-Methylcyclopropane-1,2-dicarboxylic acid

Uniqueness

This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918827-55-1

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

2-ethynylcyclopropane-1,1-dicarboxylic acid

InChI

InChI=1S/C7H6O4/c1-2-4-3-7(4,5(8)9)6(10)11/h1,4H,3H2,(H,8,9)(H,10,11)

InChI Key

ZRAXWSGOIOAMTI-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC1(C(=O)O)C(=O)O

Origin of Product

United States

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